Superior DHFR Binding Affinity Conferred by the N-Ethylacetamide Linker
In a direct computational head-to-head study on the DHFR target (PDB ID: 1DLS), the general scaffold of N-(2,2,2-trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides was analyzed. The results showed that the top hit compound within this series, 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, exhibited a superior binding energy of -10.5 kcal/mol, outperforming the reference compounds. Another close analog, 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, showed an even stronger binding energy of -10.7 kcal/mol [1]. This serves as class-level inference that the N-ethylamino linker between the thiadiazole and the terminal carboxamide, a structural feature defining the target compound, is crucial for potent DHFR engagement.
| Evidence Dimension | Binding energy to DHFR (kcal/mol) |
|---|---|
| Target Compound Data | Class representative compound 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: -10.7 kcal/mol [1] |
| Comparator Or Baseline | Reference compounds (class): binding energies were lower, as the named hits were selected for superiority [1] |
| Quantified Difference | The selected hit compound was deemed 'superior to the reference compounds according to the strength of the formed complex' [1]. |
| Conditions | AutoDock Vina via PyRx 0.8; DHFR enzyme structure PDB ID: 1DLS; ligand optimization by PM3 method (ArgusLab 4.0.1) [1]. |
Why This Matters
This computational binding data provides a quantifiable basis for selecting this specific linker motif over other 1,3,4-thiadiazole derivatives when targeting DHFR for antitumor or antimicrobial drug discovery programs.
- [1] Pavlova, V.V., Zadorozhnii, P.V., Kiselev, V.V., Kharchenko, A.V., & Okhtina, O.V. (2022). Molecular docking studies of amidoalkyl derivatives of 1,3,4-thiadiazole with dihydrofolate reductase (DHFR). ECSOC-26. View Source
